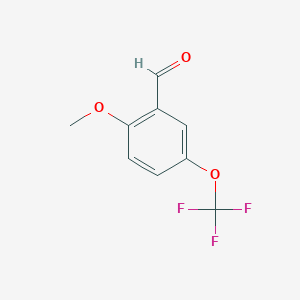

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDCTRZAJKDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382610 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-65-0 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS 145742-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic and pharmacokinetic properties imparted by the trifluoromethoxy group.[1][2][3][4]

Core Properties and Specifications

The physicochemical properties of this compound are summarized below, providing a quick reference for experimental planning and safety assessments.

Table 1: Chemical Identifiers and General Properties

| Property | Value |

| CAS Number | 145742-65-0 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole |

| Appearance | Light orange to yellow to green clear liquid[1] |

| Purity | ≥ 98% (GC)[1] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 20 - 25 °C[1] |

| Boiling Point | 247.9 °C at 760 mmHg |

| Density | 1.36 g/cm³[1] |

| Refractive Index (n20/D) | 1.48[1] |

| Vapor Pressure | 0.025 mmHg at 25°C |

Role in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target.[2][3][4] This makes the title compound a valuable precursor for the development of novel pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, further expanding its utility in synthetic chemistry.

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles for similar compounds.

Synthesis: Ortho-Formylation of 4-(Trifluoromethoxy)anisole

A plausible synthetic route to this compound is the ortho-formylation of 4-(trifluoromethoxy)anisole, a derivative of the Reimer-Tiemann reaction.[5]

Materials:

-

4-(Trifluoromethoxy)anisole

-

Paraformaldehyde

-

Magnesium chloride

-

Triethylamine

-

Anhydrous acetonitrile

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethoxy)anisole (1 equivalent), paraformaldehyde (2 equivalents), and magnesium chloride (1.2 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Add triethylamine (2.5 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Synthetic and application workflow for this compound.

Purification: Flash Column Chromatography

Purification of the crude product can be achieved by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Compressed air or pump

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent from the silica-adsorbed product and carefully load it onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[6][7]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the range of 6.9-7.8 ppm, and a singlet for the methoxy protons (~3.9 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon (~188-192 ppm), aromatic carbons (some of which will show coupling to fluorine), and the methoxy carbon (~56 ppm).[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis can confirm the purity and molecular weight of the compound.

GC Conditions (Illustrative):

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

The mass spectrum should show a molecular ion peak (M⁺) at m/z 220, along with characteristic fragmentation patterns for a substituted benzaldehyde.[9][10][11]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy substituent offers significant advantages in modulating the properties of lead compounds. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. scirp.org [scirp.org]

- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Information of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical data for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique trifluoromethoxy group imparting desirable properties such as enhanced metabolic stability and lipophilicity.

Core Structural and Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a methoxy group, a trifluoromethoxy group, and a formyl group.

| Property | Value |

| Chemical Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| CAS Number | 145742-65-0 |

| IUPAC Name | This compound |

| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole |

| Appearance | Light orange to yellow to green clear liquid |

| Melting Point | 20-25 °C |

| Boiling Point | 247.9 °C at 760 mmHg |

| Density | 1.33 - 1.36 g/cm³ |

Synthesis Pathway

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol (Proposed)

Materials:

-

1-Methoxy-4-(trifluoromethoxy)benzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-methoxy-4-(trifluoromethoxy)benzene in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Add a solution of sodium acetate and stir until the hydrolysis is complete.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectroscopic data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde proton |

| ~7.6 | d | 1H | Aromatic proton |

| ~7.4 | dd | 1H | Aromatic proton |

| ~7.1 | d | 1H | Aromatic proton |

| ~3.9 | s | 3H | Methoxy protons |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~189 | Aldehyde carbonyl (C=O) |

| ~158 | Aromatic C-O (methoxy) |

| ~148 | Aromatic C-O (trifluoromethoxy) |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-CHO |

| ~122 (q) | Trifluoromethoxy carbon (CF₃) |

| ~118 | Aromatic CH |

| ~113 | Aromatic CH |

| ~56 | Methoxy carbon (OCH₃) |

¹⁹F NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -58 | s | Trifluoromethoxy |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretch | Methoxy (CH₃) |

| ~2850, ~2750 | C-H stretch (Fermi doublet) | Aldehyde (CHO) |

| ~1700 | C=O stretch | Aldehyde (CHO) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1050 | C-O stretch | Ether (Ar-O-CF₃, Ar-O-CH₃) |

| ~1200-1100 | C-F stretch | Trifluoromethoxy (CF₃) |

Mass Spectrometry (MS)

The predicted monoisotopic mass of this compound is 220.03473 Da. The mass spectrum would be expected to show a molecular ion peak at m/z = 220. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.

Predicted Fragmentation

| m/z | Proposed Fragment Ion |

| 220 | [M]⁺ |

| 191 | [M - CHO]⁺ |

| 176 | [M - CHO - CH₃]⁺ |

| 151 | [M - OCF₃]⁺ |

Analytical Workflow

A typical workflow for the characterization of a synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Caption: A standard workflow for the purification and structural elucidation.

This technical guide provides a foundational understanding of the structural and analytical aspects of this compound. Researchers and drug development professionals can utilize this information for the synthesis, characterization, and application of this important chemical intermediate.

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details a primary synthetic route, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and workflows. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently and safely synthesize this valuable compound.

Introduction

This compound is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This guide focuses on a robust and reproducible synthetic pathway to obtain this target molecule, starting from the commercially available precursor, 4-(trifluoromethoxy)anisole.

Synthetic Pathway Overview

The most direct and efficient reported method for the synthesis of this compound is through the directed ortho-metalation of 4-(trifluoromethoxy)anisole, followed by formylation. The methoxy group in the starting material acts as a directing group, facilitating the deprotonation at the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Below is a diagram illustrating the overall synthetic transformation:

Figure 1: Overall synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via directed ortho-metalation and formylation.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-(Trifluoromethoxy)anisole | 98% | Commercially Available |

| sec-Butyllithium (s-BuLi) | 1.4 M in cyclohexane | Commercially Available |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | In-house preparation |

| Saturated aqueous sodium chloride (brine) | Reagent Grade | In-house preparation |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Argon (Ar) | High purity | Commercially Available |

3.2. Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with anhydrous tetrahydrofuran (THF, 100 mL).

-

Addition of Reagents: To the THF, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.0 mL, 40 mmol) followed by 4-(trifluoromethoxy)anisole (5.0 g, 26 mmol).

-

Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.

-

Lithiation: sec-Butyllithium (1.4 M in cyclohexane, 28.6 mL, 40 mmol) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (4.0 mL, 52 mmol) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis.

| Parameter | Value |

| Yield | 75-85% |

| Purity (by GC-MS) | >98% |

| Appearance | White to off-white solid |

| Melting Point | 48-50 °C |

4.1. Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.42 (s, 1H, CHO), 7.62 (d, J = 2.4 Hz, 1H, Ar-H), 7.35 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.01 (d, J = 8.8 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 188.5, 158.8, 143.2 (q, J = 1.9 Hz), 126.2, 122.9, 121.0 (q, J = 258.5 Hz), 119.8, 112.5, 56.4.

-

¹⁹F NMR (376 MHz, CDCl₃): δ -58.2.

-

Mass Spectrometry (EI): m/z (%) = 220 (M⁺, 100), 191, 163, 135.

Experimental Workflow and Logic

The synthesis is a two-step, one-pot procedure. The logical flow of the experimental process is depicted in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The directed ortho-metalation followed by formylation provides a reliable and high-yielding route to this compound. The detailed protocol and accompanying data in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the production of this important chemical intermediate. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the success of this synthesis.

2-Methoxy-5-(trifluoromethoxy)benzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This document is intended to serve as a core resource for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemical synthesis, and material science.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde distinguished by the presence of both a methoxy and a trifluoromethoxy group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical characteristics. The trifluoromethoxy group, in particular, enhances its solubility in organic solvents and can improve the pharmacokinetic profile of derivative compounds.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for this compound.

| Property | Value |

| CAS Number | 145742-65-0[2] |

| Molecular Formula | C₉H₇F₃O₃[2] |

| Molecular Weight | 220.15 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Melting Point | 20 - 25 °C |

| Boiling Point | 247.9 °C at 760 mmHg[2] |

| Density | 1.33 - 1.36 g/cm³[2] |

| Refractive Index (n20D) | 1.477 - 1.48[2] |

| Vapor Pressure | 0.025 mmHg at 25 °C[2] |

| Purity | ≥ 98% (GC) |

| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole[2] |

| Storage Conditions | Room Temperature, Store under inert gas, Air Sensitive[3] |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The aldehyde functional group is a reactive site for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing methoxy and trifluoromethoxy groups.[1]

Key Application Areas:

-

Pharmaceutical Development : It serves as a crucial building block for synthesizing complex molecules with potential biological activity. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and bioavailability.[1]

-

Agrochemicals : This compound is utilized in the development of modern pesticides and herbicides.[1]

-

Material Science : It is employed in the formulation of specialty polymers and advanced coatings. The trifluoromethoxy group can impart desirable characteristics such as improved thermal stability and chemical resistance to materials.[1]

-

Organic Chemistry Research : It acts as a versatile starting material for exploring new synthetic methodologies and creating novel molecular architectures.[1]

Experimental Protocols: A Representative Synthesis

The following is a representative protocol for the methylation of a substituted hydroxybenzaldehyde, which could be adapted for the synthesis of the title compound from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde.

Reaction: Methylation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Caption: Proposed synthesis workflow for the target compound.

Methodology:

-

Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, the precursor, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, is dissolved in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition : A base, such as anhydrous potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Methylating Agent Addition : Dimethyl sulfate is added dropwise to the stirred solution. The temperature is carefully maintained, typically between 40–50°C, to control the exothermic reaction.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then typically subjected to an aqueous workup, which may involve quenching with water and extraction with an organic solvent like diethyl ether or ethyl acetate.

-

Purification : The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

This generalized protocol is based on standard procedures for O-methylation of phenols and should be optimized for safety and efficiency in a laboratory setting.

Logical Relationships and Applications

The value of this compound lies in its role as a versatile chemical intermediate. Its structural features allow it to be a starting point for a diverse range of more complex molecules across different industries.

Caption: Application pathways from the core compound.

References

Spectroscopic Profile of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the expected spectroscopic characteristics based on analogous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring this data and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.7 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Aldehyde (C=O) |

| ~160 | Ar-C (C-O) |

| ~145 (q, J ≈ 257 Hz) | Trifluoromethoxy (-OCF₃) |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~56 | Methoxy (-OCH₃) |

Predicted for a solution in CDCl₃.

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (methoxy) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1050 | Strong | C-O stretch (methoxy and trifluoromethoxy) |

| ~1200-1100 | Strong | C-F stretch (trifluoromethoxy) |

Expected for a thin film or KBr pellet.[2][3][4][5][6]

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 219 | [M-H]⁺ |

| 191 | [M-CHO]⁺ |

| 175 | [M-OCF₃]⁺ |

| 151 | [M-CHO-OCH₃]⁺ |

Expected from Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. ¹H NMR Acquisition: [7]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition: [8]

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction (Electron Ionization - EI): [9]

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The molecules are ionized in the source by a high-energy electron beam.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This document details predicted spectral data, standardized experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow to support research and development activities.

Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been generated using computational prediction tools. These predictions offer a reliable estimation for spectral interpretation and compound characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The data includes predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton.

Table 1. Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.32 | s | - | H-7 (Aldehyde) |

| 7.58 | d | 2.2 | H-6 |

| 7.39 | dd | 8.8, 2.2 | H-4 |

| 7.01 | d | 8.8 | H-3 |

| 3.92 | s | - | H-8 (Methoxy) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. The table includes the predicted chemical shift (δ) and the corresponding carbon atom assignment.

Table 2. Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm).

| Chemical Shift (δ) ppm | Assignment |

| 188.5 | C-7 (Aldehyde Carbonyl) |

| 158.3 | C-2 |

| 145.8 | C-5 |

| 125.7 | C-1 |

| 122.9 | C-6 |

| 120.9 (q, J ≈ 257 Hz) | C-9 (Trifluoromethoxy Carbon) |

| 118.0 | C-4 |

| 112.5 | C-3 |

| 56.4 | C-8 (Methoxy Carbon) |

Experimental Protocols

The following sections describe a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition :

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

-

Visualizations

The following diagrams provide a visual representation of the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

An In-depth Technical Guide to 2-Formyl-4-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of 2-Formyl-4-(trifluoromethoxy)anisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust characterization profile.

Introduction

2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with a unique combination of functional groups: a formyl group, a methoxy group, and a trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry and materials science. It is a highly lipophilic and electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of the aldehyde and methoxy groups provides reactive handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of novel pharmaceuticals and advanced materials.

Proposed Synthesis

The introduction of a formyl group onto the aromatic ring of 4-(trifluoromethoxy)anisole is most effectively achieved via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the proposed route for the synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.[1][2][3] The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the trifluoromethoxy group, formylation is expected to occur predominantly at the ortho position.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Proposed synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.

Physicochemical Properties

The following table summarizes the known properties of the starting material, 4-(trifluoromethoxy)anisole, and the predicted properties for the target compound, 2-Formyl-4-(trifluoromethoxy)anisole.

| Property | 4-(Trifluoromethoxy)anisole | 2-Formyl-4-(trifluoromethoxy)anisole (Predicted) | Reference |

| CAS Number | 710-18-9 | Not available | [4] |

| Molecular Formula | C8H7F3O2 | C9H7F3O3 | |

| Molecular Weight | 192.14 g/mol | 220.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | Colorless to yellow solid or oil | |

| Boiling Point | 164 °C | > 164 °C | |

| Density | 1.266 g/mL at 25 °C | > 1.266 g/mL | |

| Refractive Index | n20/D 1.432 | Not available | |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for 2-Formyl-4-(trifluoromethoxy)anisole based on the analysis of its functional groups and comparison with similar structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Proton | ~10.3 | s | 1H | - | -CHO |

| ~7.5 | d | 1H | ~2-3 | Ar-H (ortho to -CHO) | |

| ~7.3 | dd | 1H | ~8-9, ~2-3 | Ar-H (meta to -CHO, ortho to -OCH3) | |

| ~7.1 | d | 1H | ~8-9 | Ar-H (meta to -CHO, meta to -OCH3) | |

| ~3.9 | s | 3H | - | -OCH3 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~190 | -CHO |

| ~160 | Ar-C-OCH3 | |

| ~148 (q, J ≈ 257 Hz) | -OCF3 | |

| ~135 | Ar-C (ortho to -CHO) | |

| ~125 | Ar-C (meta to -CHO, ortho to -OCH3) | |

| ~120 | Ar-C-CHO | |

| ~115 | Ar-C (meta to -CHO, meta to -OCH3) | |

| ~56 | -OCH3 |

4.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH3) |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1690-1710 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1300 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1150-1210 | Very Strong | C-F Stretch (-OCF3) |

| ~1020-1080 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

4.3. Mass Spectrometry (MS)

| m/z | Interpretation |

| 220 | [M]+ (Molecular ion) |

| 219 | [M-H]+ |

| 191 | [M-CHO]+ |

| 151 | [M-OCF3]+ |

| 77 | [C6H5]+ (Phenyl cation) |

Aromatic aldehydes generally show a strong molecular ion peak.[5] Key fragmentation patterns include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29]).[6][7][8]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 4-(trifluoromethoxy)anisole:

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C in an ice bath.

-

Formation of the Vilsmeier Reagent: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl3 solution with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.

-

Addition of Substrate: Dissolve 4-(trifluoromethoxy)anisole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will require optimization, typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-Formyl-4-(trifluoromethoxy)anisole.

Potential Biological Significance

While the specific biological activity of 2-Formyl-4-(trifluoromethoxy)anisole is not documented, its structural motifs are present in various biologically active molecules. The trifluoromethoxy group is a known bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The aldehyde functionality can participate in the formation of Schiff bases with amino groups in biological targets or serve as a precursor for other functional groups.

Hypothetical Signaling Pathway Interaction

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. aceschem.com [aceschem.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications in Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: IUPAC Name: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde of significant interest in pharmaceutical, agrochemical, and materials science research. The document details its chemical properties, potential synthetic pathways, and key applications, with a focus on its role as a building block in the development of novel compounds.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring. The IUPAC name for this compound is indeed this compound.[1] The trifluoromethoxy group is particularly significant in medicinal chemistry and material science. It can enhance metabolic stability, improve pharmacokinetic properties like bioavailability, and increase lipophilicity, making it a valuable moiety in drug design.[2][3] This compound serves as a crucial intermediate and building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[2][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole, 5-(Trifluoromethoxy)-o-anisaldehyde | [2][5][6] |

| CAS Number | 145742-65-0 | [1][2] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.15 g/mol | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [2][5] |

| Purity | ≥96-98% (GC) | [1][2][5] |

| Melting Point | 20 - 25 °C | [2] |

| Density | 1.36 g/cm³ | [2] |

| Refractive Index | n20/D 1.48 | [2] |

| InChI Key | ATRDCTRZAJKDPL-UHFFFAOYSA-N | [1] |

Synthesis Pathway

While specific, detailed industrial synthesis protocols are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common approach involves the formylation of a corresponding substituted phenol, followed by etherification. The following diagram illustrates a logical workflow for the synthesis of the target compound.

References

- 1. This compound | 145742-65-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 145742-65-0 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 145742-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Safe Handling and Properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and physicochemical properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 145742-65-0). The information is intended to support laboratory research and development activities by promoting safe handling and informed use of this versatile aromatic aldehyde.

Chemical Identification and Properties

This compound is a substituted benzaldehyde derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in many organic solvents, making it a key component in the development of novel compounds.[1] The substance is also recognized for its potential in material science, particularly in formulating advanced polymers and coatings, where it can impart improved thermal stability and chemical resistance.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H7F3O3 | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Appearance | Light orange to Yellow to Green clear liquid | |

| Purity | >98.0% (GC) | [2] |

| CAS Number | 145742-65-0 | [2][3] |

| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole | [2] |

| Physical State (at 20°C) | Liquid | |

| Specific Gravity (20/20) | 1.36 | |

| Refractive Index | 1.48 |

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are skin and eye irritation.[2][3]

Table 2: Hazard Identification

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Warning | H319: Causes serious eye irritation.[2] |

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling

-

Ventilation: Ensure adequate ventilation. Use in a well-ventilated place, and consider local exhaust if vapor or aerosol will be generated.[2]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[2][3] Safety glasses are a minimum, and a face shield may be required in some situations.[2]

-

Hygiene: Wash hands and face thoroughly after handling.[2][3] Do not get in eyes, on skin, or on clothing.[3] Avoid ingestion and inhalation.[3]

Storage

-

Conditions: Keep container tightly closed.[2] Store in a cool, dark, and dry place.[2][4] A recommended storage temperature is below 15°C.

-

Incompatibilities: Protect from moisture.[3] The material is noted to be air-sensitive, and storage under an inert gas is recommended.

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields (or goggles). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Handle with gloves and wash and dry hands after use.[4] |

| Respiratory Protection | A vapor respirator is recommended. Follow local and national regulations. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][4]

Accidental Release

-

Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or the soil.[2]

-

Containment and Cleanup: Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite, sawdust).[2][4] Collect the material and place it in a suitable container for disposal.[2][4]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.[2] The product should not be allowed to enter the environment.[2] Dispose of the contents and container as unused product at a hazardous or special waste collection point.[2][4]

Experimental Protocols and Applications

Currently, detailed, publicly available experimental protocols or specific signaling pathway diagrams involving this compound are limited. Its primary documented application is as a versatile chemical intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals with enhanced biological activity.[1] Researchers utilize this compound for its ability to participate in electrophilic aromatic substitution reactions to build more complex molecular structures.[1]

Workflow: General Synthetic Use

Caption: A generalized workflow for using the title compound in organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-methoxy-5-(trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. The document details the most viable starting materials, outlines experimental methodologies for key transformations, and presents quantitative data where available.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several strategic starting points. The selection of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent and chemically sound approaches are summarized below.

Route 1: Direct Formylation of 1-Methoxy-4-(trifluoromethoxy)benzene

This is arguably the most direct approach to the target molecule. The key transformation is the introduction of a formyl group onto the aromatic ring of 1-methoxy-4-(trifluoromethoxy)benzene. The regioselectivity of this reaction is critical and is directed by the existing substituents. The methoxy group is an ortho-, para-director, while the trifluoromethoxy group is a meta-director. The position ortho to the methoxy group is activated, making it the most likely site for electrophilic substitution.

Two primary methods for this formylation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][2][3][4][5]

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of an activated aromatic compound is as follows:

-

To a cooled (0 °C) solution of 1-methoxy-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), phosphorus oxychloride is added dropwise with stirring.

-

N,N-dimethylformamide (DMF) is then added dropwise, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is quenched by pouring it onto ice-water and neutralized with an aqueous base (e.g., sodium hydroxide or sodium carbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation to yield this compound.

Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. The methoxy group in 1-methoxy-4-(trifluoromethoxy)benzene can direct a strong base, such as n-butyllithium, to deprotonate the adjacent ortho position.[6] The resulting aryllithium species can then be trapped with an electrophile like DMF to introduce the formyl group.[7][8]

Experimental Protocol:

-

A solution of 1-methoxy-4-(trifluoromethoxy)benzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (-78 °C).

-

A solution of n-butyllithium in hexanes is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at low temperature for a period to ensure complete lithiation.

-

Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, and the solution is stirred for an additional period at low temperature before being allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography affords the desired this compound.

Route 2: Synthesis from 4-(Trifluoromethoxy)phenol

An alternative strategy involves starting with the commercially available 4-(trifluoromethoxy)phenol. This route requires two main steps: ortho-formylation followed by methylation of the phenolic hydroxyl group.

Formylation of 4-(Trifluoromethoxy)phenol (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11][12] This reaction proceeds via the formation of dichlorocarbene as the electrophile. The product of this reaction is 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, which is also commercially available, potentially offering a more direct starting point for the final step.[13][14]

Experimental Protocol:

-

4-(Trifluoromethoxy)phenol is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Chloroform is added to the solution, and the mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid).

-

The product, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, is isolated by extraction with an organic solvent.

-

The crude product can be purified by crystallization or column chromatography.

Methylation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

The final step in this route is the methylation of the phenolic hydroxyl group of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. This can be achieved using a variety of methylating agents.

Experimental Protocol:

-

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is dissolved in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

-

A base, such as potassium carbonate, is added to the solution.

-

A methylating agent, such as dimethyl sulfate or methyl iodide, is added, and the mixture is heated to reflux until the reaction is complete.

-

The inorganic salts are removed by filtration, and the solvent is evaporated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography or distillation.

Route 3: Synthesis from Guaiacol (2-Methoxyphenol)

A third, more challenging, synthetic route starts from guaiacol (2-methoxyphenol).[15][16] This pathway requires the introduction of the trifluoromethoxy group at the 5-position, followed by formylation at the 2-position. The regioselective introduction of the trifluoromethoxy group is the key challenge in this approach. A possible, though likely low-yielding, method could involve a multi-step sequence such as nitration, reduction to the amine, diazotization, and subsequent conversion to the trifluoromethoxy group. A more direct trifluoromethoxylation of a functionalized guaiacol derivative might also be explored. Due to the complexity and likely lower efficiency, this route is less common.

Quantitative Data Summary

| Starting Material | Key Reaction(s) | Reagents | Typical Yield | Purity | Reference(s) |

| 1-Methoxy-4-(trifluoromethoxy)benzene | Vilsmeier-Haack Reaction | POCl₃, DMF | Moderate-Good | High | [1][2][3][4][5] |

| 1-Methoxy-4-(trifluoromethoxy)benzene | Ortho-lithiation and Formylation | n-BuLi, DMF | Good-Excellent | High | [6][7][8] |

| 4-(Trifluoromethoxy)phenol | Reimer-Tiemann Reaction, then Methylation | 1. CHCl₃, NaOH 2. (CH₃)₂SO₄, K₂CO₃ | Moderate | Good | [9][10][11][12] |

| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | Methylation | (CH₃)₂SO₄, K₂CO₃ | Good-Excellent | High | |

| Guaiacol | Multi-step synthesis and Formylation | Various | Low-Moderate | Varies | [15][16] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the primary synthetic routes.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. researchgate.net [researchgate.net]

- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 12. byjus.com [byjus.com]

- 13. 93249-62-8 | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE [fluoromart.com]

- 14. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. Guaiacol - Wikipedia [en.wikipedia.org]

- 16. lookchem.com [lookchem.com]

The Dawn of a Privileged Moiety: Unraveling the Discovery and Synthetic History of Trifluoromethoxy-Substituted Benzaldehydes

A deep dive into the origins and evolution of trifluoromethoxy-substituted benzaldehydes reveals a story rooted in the pioneering work of Soviet chemist L. M. Yagupolskii and the subsequent expansion of synthetic methodologies. These aromatic aldehydes, bearing the unique trifluoromethoxy (-OCF₃) group, have emerged as highly sought-after building blocks in modern medicinal chemistry and materials science due to the profound impact of this substituent on molecular properties.

The introduction of the trifluoromethoxy group into aromatic systems can be traced back to the mid-20th century, with L. M. Yagupolskii being a central figure in this field. His seminal work laid the foundation for the synthesis of a wide array of trifluoromethoxy-containing compounds. While the exact first synthesis of each positional isomer of trifluoromethoxy-substituted benzaldehyde is not definitively documented in a single, easily accessible source, the historical development points towards multi-step synthetic sequences starting from readily available precursors.

Pioneering Synthetic Strategies: From Chloro-analogs to Formylated Aromatics

The early syntheses of trifluoromethoxy-substituted benzaldehydes likely involved two key transformations: the introduction of the trifluoromethoxy group and the subsequent formylation of the aromatic ring.

One of the earliest and most fundamental methods for introducing the trifluoromethoxy group, developed by Yagupolskii and his contemporaries, is the Swarts reaction . This halogen exchange reaction typically involves the treatment of a trichloromethoxy (-OCCl₃) precursor with a fluorinating agent like antimony trifluoride (SbF₃). The trichloromethoxy-substituted arenes themselves were often prepared from the corresponding phenols.

Following the successful installation of the trifluoromethoxy group, the next critical step is the introduction of the aldehyde functionality. Several classical formylation reactions have been employed for this purpose, with the choice of method depending on the reactivity of the trifluoromethoxy-substituted benzene ring and the desired regioselectivity. These methods include:

-

Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.

-

Gattermann-Koch and Gattermann Reactions: These reactions introduce a formyl group using carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid catalyst.

-

Duff Reaction: This formylation method is suitable for activated aromatic compounds like phenols and uses hexamethylenetetramine as the formylating agent.

-

Grignard Reaction: This approach involves the formation of a Grignard reagent from a trifluoromethoxy-substituted aryl halide, which is then reacted with a formylating agent like ethyl formate.

-

Lithiation: Directed ortho-lithiation of a trifluoromethoxy-substituted arene, followed by quenching with a formylating agent such as DMF, provides a powerful tool for regioselective synthesis.

The logical workflow for these early synthetic approaches can be visualized as a two-stage process.

Evolution of Synthetic Methodologies

Over the decades, synthetic methods have evolved to become more efficient, milder, and functional-group tolerant. Modern approaches often streamline the synthesis, sometimes combining steps or utilizing novel reagents. For instance, the oxidation of trifluoromethoxy-substituted toluenes or benzyl halides offers a more direct route to the corresponding benzaldehydes.

| Reaction Step | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Trichloromethylation of Phenols | CCl₄, base | Varies | Varies | Moderate to Good |

| Swarts Reaction | SbF₃, SbCl₅ (cat.) | 100-150 | 2-6 | 60-80 |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 0-100 | 1-12 | 50-90 |

| Oxidation of Benzyl Halides | Oxidizing agent | Varies | Varies | Good to Excellent |

Detailed Experimental Protocols

To provide a practical understanding of these transformations, detailed experimental protocols for key reactions are outlined below.

Protocol 1: Synthesis of a Trifluoromethoxy-Arene via the Swarts Reaction (General Procedure)

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

-

Reagents: Trichloromethoxy-substituted arene, antimony trifluoride (SbF₃), and a catalytic amount of antimony pentachloride (SbCl₅).

-

Procedure:

-

The trichloromethoxy-substituted arene and antimony trifluoride (typically 1.5-2.0 equivalents) are charged into the reaction flask.

-

A catalytic amount of antimony pentachloride is added.

-

The mixture is heated with vigorous stirring to a temperature between 100-150 °C.

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time typically ranges from 2 to 6 hours.

-

Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into a mixture of ice and concentrated hydrochloric acid to decompose the antimony salts.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford the trifluoromethoxy-arene.

-

Protocol 2: Formylation of a Trifluoromethoxy-Arene via the Vilsmeier-Haack Reaction (General Procedure)

-

Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Trifluoromethoxy-arene, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

-

Procedure:

-

In the reaction flask, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold DMF with stirring under a nitrogen atmosphere. The mixture is stirred for 30-60 minutes to form the Vilsmeier reagent.

-

The trifluoromethoxy-arene (1 equivalent) is then added dropwise to the Vilsmeier reagent, maintaining the temperature at 0-10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a temperature between 40-100 °C, depending on the reactivity of the substrate. The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled in an ice bath and cautiously poured onto crushed ice.

-

The mixture is then neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until a pH of 7-8 is reached.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the trifluoromethoxy-substituted benzaldehyde.

-

Applications in Drug Discovery and Development

The unique electronic properties of the trifluoromethoxy group—strong electron-withdrawing nature and high lipophilicity—make it a "privileged" substituent in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethoxy-substituted benzaldehydes serve as crucial intermediates in the synthesis of a variety of pharmaceuticals.

While a specific signaling pathway directly modulated by a simple trifluoromethoxy-substituted benzaldehyde is not prominently documented, these aldehydes are key starting materials for more complex drug molecules that target a range of biological pathways. For example, derivatives of these aldehydes are used to synthesize inhibitors of various enzymes or ligands for specific receptors implicated in diseases such as cancer, inflammation, and central nervous system disorders. The general workflow from a trifluoromethoxy-substituted benzaldehyde to a potential drug candidate can be illustrated as follows:

The journey from the initial discovery of methods to synthesize trifluoromethoxy-substituted benzaldehydes to their current status as valuable building blocks in modern chemistry highlights the enduring impact of fundamental synthetic research. The pioneering efforts of early fluorine chemists have paved the way for the development of innovative pharmaceuticals and advanced materials that continue to shape our world.

A Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for advanced coatings and polymers.[1] Its unique trifluoromethoxy group imparts distinct chemical properties, including enhanced thermal stability, chemical resistance, and modified reactivity, which are advantageous in the development of complex molecular structures.[1] An understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation processes.

This technical guide provides an overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely published, this document outlines the expected solubility based on its structural features and provides a standardized experimental protocol for determining its solubility in various organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₃ | [1][2] |

| Molecular Weight | 220.15 g/mol | [1] |

| CAS Number | 145742-65-0 | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Melting Point | 20 - 25 °C | [1] |

| Boiling Point | 247.9 °C at 760 mmHg | [2] |

| Density | 1.33 - 1.36 g/cm³ | [1][2] |

| Refractive Index | n20D 1.48 | [1] |

Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted.[3] The molecule possesses both polar (methoxy, aldehyde) and non-polar (aromatic ring, trifluoromethoxy) regions.

-

Polar Solvents : The presence of the aldehyde and methoxy groups, which can act as hydrogen bond acceptors, suggests solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents.

-

Non-polar Solvents : The aromatic ring and the lipophilic trifluoromethoxy group suggest solubility in non-polar solvents like toluene, hexane, and diethyl ether.

-

Aqueous Solubility : Due to the significant non-polar surface area, the compound is expected to have low solubility in water.